molecular formula C19H18N2O5 B2916902 3-hydroxy-6-(hydroxymethyl)-2-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-one CAS No. 690641-33-9

3-hydroxy-6-(hydroxymethyl)-2-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-one

Cat. No.: B2916902
CAS No.: 690641-33-9
M. Wt: 354.362
InChI Key: HYMRQKDFQORIBA-UHFFFAOYSA-N
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Description

Structural Evolution from Kojic Acid to Multifunctional Pyranone Derivatives

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) has long served as a benchmark tyrosinase inhibitor due to its ability to chelate copper ions at the enzyme’s active site. However, its limited stability and moderate efficacy have spurred efforts to derivatize its core α-pyrone scaffold. Early modifications focused on esterification and glycosylation to enhance solubility and bioavailability. For instance, kojic acid’s primary alcohol group at the C2 position has been replaced with alkyl chains, aromatic rings, and amino acid conjugates, yielding derivatives with improved inhibitory profiles.

A pivotal advancement came with the introduction of hydroxypyridinone moieties, which augment copper-chelating capacity. In one study, hydroxypyridinone-l-phenylalanine conjugates synthesized from kojic acid demonstrated mixed-type inhibition against mushroom tyrosinase, with one derivative (5e ) exhibiting IC50 values of 12.6 μM (monophenolase) and 4.0 μM (diphenolase)—a 50-fold potency increase over kojic acid. This enhancement stems from the hydroxypyridinone group’s dual role: it stabilizes the enzyme-inhibitor complex through hydrogen bonding and occupies hydrophobic pockets adjacent to the active site.

Further structural diversification has involved appending electron-rich aromatic systems to the pyranone core. Methoxy-substituted phenyl groups, for example, improve binding affinity by engaging in π-π interactions with tyrosinase’s histidine-rich copper-binding region. Concurrently, pyridinylamino substituents introduce secondary coordination sites for copper, as seen in 3-hydroxy-6-(hydroxymethyl)-2-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-one . These modifications collectively transform kojic acid’s simple scaffold into a multifunctional inhibitor capable of simultaneous hydrophobic, electronic, and chelative interactions.

Positional Significance of 4-Methoxyphenyl and Pyridinylamino Substituents

The 4-methoxyphenyl group in This compound plays a critical role in modulating electronic and steric interactions. The methoxy substituent’s electron-donating nature enhances the aromatic ring’s nucleophilicity, facilitating π-stacking with tyrosinase’s Phe264 residue. This interaction stabilizes the inhibitor-enzyme complex while orienting the pyridinylamino group toward the dinuclear copper center. Comparative studies of para-substituted phenyl analogs reveal that methoxy groups confer superior inhibitory activity over halogens or alkyl chains, likely due to their optimal balance of electron donation and steric bulk.

The pyridinylamino moiety introduces a secondary pharmacophore capable of dual-mode inhibition. Pyridine’s nitrogen atoms coordinate with copper ions, displacing the native substrate’s hydroxyl groups, while the amino linker provides conformational flexibility to accommodate active-site dynamics. Molecular docking simulations of analogous compounds suggest that the pyridinylamino group occupies a hydrophobic cleft near the enzyme’s substrate channel, obstructing access to the catalytic core. This dual targeting mechanism—simultaneous copper chelation and steric blockade—explains the compound’s enhanced efficacy compared to monofunctional inhibitors.

Properties

IUPAC Name

3-hydroxy-6-(hydroxymethyl)-2-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-25-13-7-5-12(6-8-13)17(21-16-4-2-3-9-20-16)19-18(24)15(23)10-14(11-22)26-19/h2-10,17,22,24H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMRQKDFQORIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(C(=O)C=C(O2)CO)O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-6-(hydroxymethyl)-2-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-one is a complex organic compound belonging to the class of pyran derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Structural Overview

The chemical structure of this compound can be represented as follows:

C19H18N2O5\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_5

This structure features a pyran ring, hydroxymethyl group, and methoxyphenyl and pyridinyl substituents, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that pyran derivatives exhibit significant antimicrobial properties. A study on related 4H-pyran compounds demonstrated their effectiveness against various bacterial strains, including Mycobacterium bovis and fungi . The presence of the pyridine moiety in this compound is believed to enhance its interaction with microbial targets, thereby improving its antimicrobial efficacy.

Antioxidant Activity

Antioxidant properties have been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds similar to this compound have shown promising results in reducing oxidative stress markers, suggesting that this compound may also possess significant antioxidant capabilities .

Anticancer Potential

The anticancer activity of pyran derivatives has been a focus of numerous studies. These compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of this compound may play a crucial role in its ability to target cancer cells effectively .

Synthesis and Evaluation

A notable study synthesized various 4H-pyran derivatives and evaluated their biological activities. The synthesized compounds were subjected to antimicrobial testing against Mycobacterium bovis and showed varying degrees of effectiveness, indicating that modifications in structure could lead to enhanced activity .

In another study focusing on antioxidant activity, derivatives were tested using the DPPH assay, revealing that certain structural modifications significantly improved their potency as antioxidants .

Comparative Table of Biological Activities

Activity Compound IC50 Value Reference
Antimicrobial3-Hydroxy derivativeNot specified
AntioxidantSimilar pyran derivatives0.179 mM
AnticancerVarious pyran derivativesVaries by structure

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

The table below highlights key structural differences and molecular properties between the target compound and its analogues:

Compound Name / ID Substituents at Position 2 Molecular Formula Molar Mass (g/mol) Key Features
Target Compound (4-methoxyphenyl)(pyridin-2-ylamino)methyl C₂₀H₂₁N₂O₅ 369.40 Methoxy (electron-donating), pyridine amino group for potential bioactivity
3-hydroxy-6-(hydroxymethyl)-2-((3-nitrophenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-one (3-nitrophenyl)(pyridin-2-ylamino)methyl C₁₉H₁₈N₃O₆ 384.37 Nitro group (electron-withdrawing); potent tyrosinase inhibitor (IC₅₀ < 10 μM)
3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one 4-methylpiperazinylmethyl C₁₂H₁₉N₂O₄ 255.29 Piperazine enhances solubility; potential CNS penetration due to basic amine
3-hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one piperidin-1-ylmethyl C₁₂H₁₇NO₄ 239.27 Simpler aliphatic amine; lower molecular weight for improved bioavailability
Target Compound vs. 3-Nitrophenyl Analogue
  • Tyrosinase Inhibition : The 3-nitrophenyl analogue (IC₅₀ ~5–80 μM) exhibits stronger inhibition than the target compound, likely due to the nitro group’s electron-withdrawing effect enhancing substrate binding .
  • Methoxy vs. Nitro : The methoxy group in the target compound may reduce enzyme affinity compared to nitro but could improve metabolic stability due to reduced electrophilicity.
Target Compound vs. Piperazine/Piperidine Analogues
  • Solubility : The piperazine analogue’s basic nitrogen increases water solubility, advantageous for drug formulation. In contrast, the target compound’s methoxyphenyl group may limit solubility .

Pharmacokinetic and Physicochemical Properties

  • LogP Predictions :
    • Target compound: Estimated LogP ~1.5–2.0 (moderate lipophilicity).
    • 3-Nitrophenyl analogue: LogP ~1.0–1.5 (reduced lipophilicity due to nitro group) .
    • Piperazine analogue: LogP ~0.5–1.0 (high solubility due to ionizable amine) .
  • Metabolic Stability : Methoxy groups are prone to demethylation, whereas piperazine rings may undergo oxidative metabolism .

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